molecular formula C15H16N2O4 B2930858 4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid CAS No. 1026765-73-0

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Cat. No. B2930858
CAS RN: 1026765-73-0
M. Wt: 288.303
InChI Key: DJHNDBGDEGPHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the benzene and furan rings) could impart stability to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino groups could participate in acid-base reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .

Scientific Research Applications

Reaction Characteristics and Synthesis

  • Features of Reaction : Research by Grinev, Amalchieva, and Egorova (2017) highlights differences in reactions of 4-alkyl(aryl)-substituted 4-oxobutanoic acids with 1,3-binucleophiles. These reactions lead to different fused tricyclic systems depending on initial substrates (Grinev, Amalchieva, & Egorova, 2017).

  • Synthesis and Intramolecular Cyclization : Igidov et al. (2022) described a method for synthesizing substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. These acids undergo intramolecular cyclization forming corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides (Igidov et al., 2022).

Applications in Material Science

  • Corrosion Inhibition : A study by Issaadi, Douadi, and Chafaa (2014) examined the use of a related compound, (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene) amino] phenyl} ethyl) aniline, as a corrosion inhibitor for copper. Their research indicates good inhibition efficiency in acidic conditions (Issaadi, Douadi, & Chafaa, 2014).

properties

IUPAC Name

4-anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-14(17-11-5-2-1-3-6-11)9-13(15(19)20)16-10-12-7-4-8-21-12/h1-8,13,16H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNDBGDEGPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

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